

Optimal Concentration and Key Properties of Prostratin

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Compound Focus: Prostratin

CAS No.: 60857-08-1

Cat. No.: S540429

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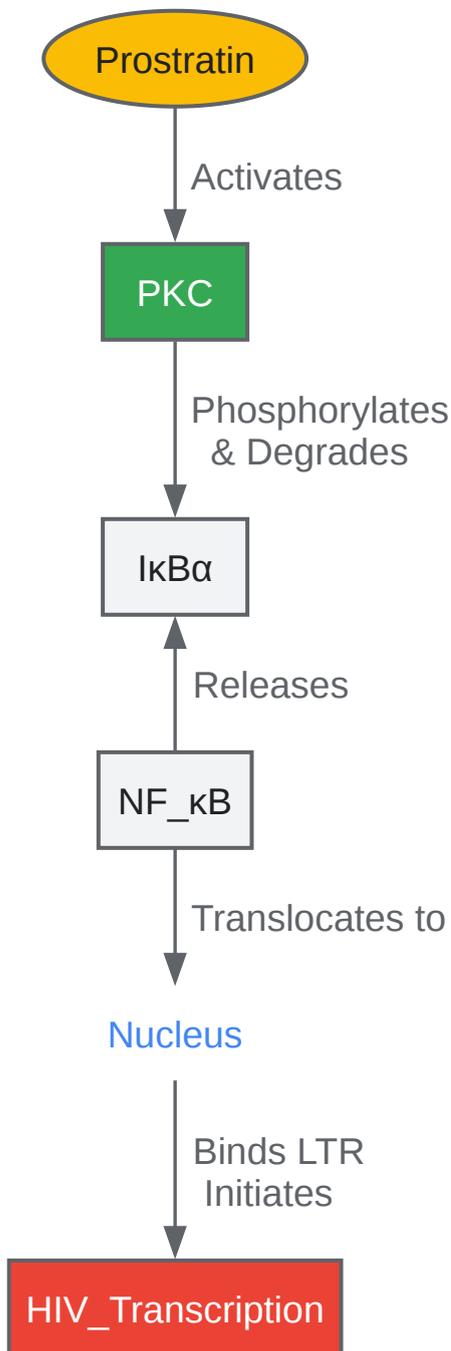
The table below summarizes the core quantitative data for **Prostratin**.

Parameter	Recommended Value / Information	Context / Notes	Source
Optimal Concentration (in vitro)	1 μM (\approx 390 ng/mL)	In J-Lat cell line; resulted in \sim 38.5% HIV latency reactivation & \sim 92% cell survival. Higher concentrations (e.g., 5 μM) rapidly reduced cell survival. [1]	
Molecular Weight	390.47 g/mol		[2]
Ki (Binding Affinity for PKC)	12.5 nM	Measured in a binding assay; indicates high potency. [2]	
Solubility (DMSO)	50 mg/mL (128.05 mM)	Hygroscopic DMSO has a significant impact on solubility; use newly opened DMSO. [2]	
CAS Number	60857-08-1		[2]

Mechanism of Action and Experimental Design

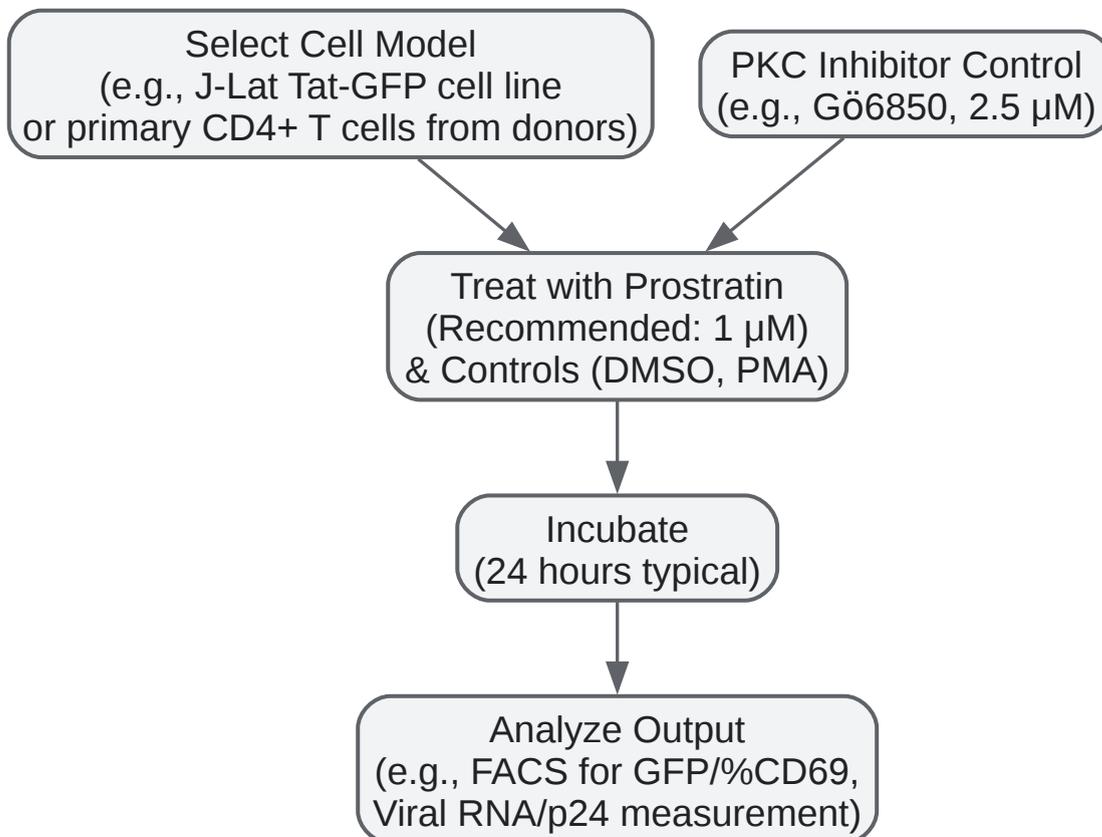
Prostratin is a natural terpenoid that acts as a **Protein Kinase C (PKC) activator** [2]. Its ability to reactivate latent HIV is primarily achieved by activating the **novel PKC (nPKC) isoforms** (such as PKC- δ , - ϵ , - η , and - θ), rather than the classical isoforms (cPKCs) [3].

The following diagram illustrates the signaling pathway through which **Prostratin** activates HIV expression.



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A typical experimental workflow for testing **Prostratin**'s effect on HIV latency reversal is outlined below.



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Critical Considerations and Troubleshooting

- **Dual Action on HIV:** **Prostratin** can exhibit opposite effects on viral replication. It **reactivates latent virus** from reservoirs (the "shock" in "shock and kill") but can also **inhibit de novo HIV infection** by interfering with viral entry, depending on the experimental system and conditions [4].
- **Cytotoxicity:** The effect of **Prostratin** is concentration-dependent. While 1 μM is often optimal, higher concentrations can rapidly reduce cell survival and activation [1]. A cell viability assay (e.g., MTT) should always be included.
- **Confirming PKC Specificity:** To confirm that observed effects are specifically due to PKC activation, include a control with a pan-PKC inhibitor like **Gö6850 (2.5 μM)**. If the effects of **Prostratin** are abolished by the inhibitor, it confirms the role of the PKC pathway [4] [3].
- **Safety and Tolerability:** Be aware that systemic use of non-selective PKC agonists like **Prostratin** has been associated with toxicity in vivo, including platelet activation. Recent research is focusing on designing more selective PKC-ε agonists to improve tolerability [3].

Prostratin Analogs and Further Research

Given the toxicity challenges with first-generation PKC agonists, you may also explore novel analogs. For instance, a 2025 study identified **C-233**, a novel DAG-lactone with increased selectivity for the PKC- ϵ isoform, which showed potent HIV latency reversal with improved tolerability in preclinical models [3].

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